![molecular formula C5H10O B2373586 (1S)-1-cyclopropylethan-1-ol CAS No. 55637-37-1](/img/structure/B2373586.png)
(1S)-1-cyclopropylethan-1-ol
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Overview
Description
“(1S)-1-cyclopropylethan-1-ol”, also known as cyclopropylcarbinol, is an organic compound with the molecular formula C5H10O . It has a molecular weight of 86.13 .
Molecular Structure Analysis
The InChI code for “(1S)-1-cyclopropylethan-1-ol” is 1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 .
Physical And Chemical Properties Analysis
“(1S)-1-cyclopropylethan-1-ol” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Reactivity
(1S)-1-Cyclopropylethan-1-ol plays a role in the synthesis and reactivity of certain organic compounds. For instance, its derivatives, such as tricyclo[3.2.1.02,4]octane derivatives, have been synthesized and studied for their reactivity. This includes the exploration of cyclopropyl formation through the addition of methylene units to other compounds and subsequent transformations to other chemical structures (Haywood-Farmer, Pincock, & Wells, 1966). Additionally, the compound has been involved in the study of catalytic asymmetric allylic substitution processes, demonstrating its utility in the field of organic synthesis (Zhang, Zhou, Shi, & Yin, 2021).
Role in Ethylene Inhibition and Plant Growth Regulation
Research has highlighted the role of cyclopropene compounds, closely related to (1S)-1-Cyclopropylethan-1-ol, in inhibiting ethylene action in plants. 1-Methylcyclopropene (1-MCP), a compound in this category, is used as a plant growth regulator and has been found effective in preventing ethylene effects across a range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003); (Watkins, 2006).
Pharmacological Applications
The cyclopropyl fragment, which is a key component of (1S)-1-Cyclopropylethan-1-ol, has been increasingly used in drug development. It contributes to enhancing potency and reducing off-target effects in various drugs, demonstrating the importance of this structural element in pharmaceutical research (Talele, 2016).
Anesthetic Applications
Studies have also explored the use of cyclopropene compounds, similar to (1S)-1-Cyclopropylethan-1-ol, as anesthetic gases. They have been found to interact with certain potassium channels, which might represent a new target for these gaseous anesthetics (Gruss, Bushell, Bright, Lieb, Mathie, & Franks, 2004).
Metabolomics and Toxicity Studies
In the field of metabolomics, derivatives of cyclopropane-based compounds have been used to study drug toxicity and systemic alterations in animal models. These studies provide valuable insights into the metabolic impacts of drugs and can help evaluate clinical safety (Tingli et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-cyclopropylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55637-37-1 |
Source
|
Record name | (1S)-1-cyclopropylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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